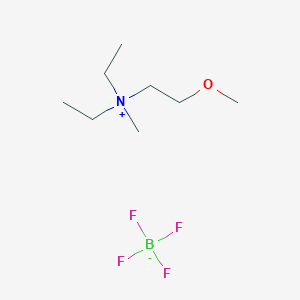

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate

Description

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate (CAS: 464927-72-8) is a quaternary ammonium salt with the molecular formula C₈H₂₀BF₄NO and a molecular weight of 233.06 g/mol . Structurally, it features a central nitrogen atom bonded to two ethyl groups, one methyl group, and a 2-methoxyethyl substituent. The tetrafluoroborate ([BF₄]⁻) counterion contributes to its ionic character and solubility in polar solvents. This compound is abbreviated as [N122,1O2][BF₄] in ionic liquid research, where its methoxyethyl group may enhance hydrophilicity and stability compared to purely alkyl-substituted analogs .

Propriétés

IUPAC Name |

diethyl-(2-methoxyethyl)-methylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO.BF4/c1-5-9(3,6-2)7-8-10-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAFCUDNRWHPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+](C)(CC)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630874 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464927-72-8 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Quaternization via Alkylation

- Starting materials : N,N-diethyl-N-methylamine and 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide)

- Reaction conditions : Typically carried out in polar solvents such as acetonitrile or ethanol at room temperature to moderate heating (25–80°C)

- Mechanism : Nucleophilic substitution (SN2) where the tertiary amine nitrogen attacks the alkyl halide, forming the quaternary ammonium salt

Ion Exchange to Tetrafluoroborate Salt

- The initially formed quaternary ammonium halide salt is treated with a tetrafluoroborate salt such as sodium tetrafluoroborate (NaBF4)

- This ion exchange reaction is conducted in aqueous or mixed aqueous-organic solvents

- The tetrafluoroborate salt precipitates or is extracted by organic solvents, then purified by recrystallization

Experimental Example for Related Quaternary Ammonium Salt Synthesis

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | N,N-diethyl-N-methylamine + 2-methoxyethyl chloride | Stir in acetonitrile at 50°C for 12 hours |

| 2 | Quaternary ammonium chloride salt obtained | Isolated by filtration or extraction |

| 3 | Ion exchange with NaBF4 in water | Stir at room temperature for 2 hours |

| 4 | Extraction with dichloromethane, drying over Na2SO4 | Organic layer concentrated |

| 5 | Recrystallization from ethyl acetate/cyclohexane | Pure N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate obtained |

Characterization and Purification

- Purification : Column chromatography on silica gel using ethyl acetate/cyclohexane mixtures or recrystallization techniques

- Spectroscopic confirmation :

- ^1H NMR and ^13C NMR to confirm the alkylation pattern and purity

- Mass spectrometry and elemental analysis to verify molecular composition

- Physical properties : Melting point around 9 °C, viscosity ~1200 cP at 20 °C, density 1.18 g/cm³ at 20 °C

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Tertiary amine precursor | N,N-diethyl-N-methylamine | Commercially available or synthesized |

| Alkylating agent | 2-methoxyethyl chloride or bromide | Used in slight excess |

| Solvent | Acetonitrile, ethanol, or 2-propanol | Polar solvents favor SN2 quaternization |

| Temperature | 25–80 °C | Room temperature to moderate heating |

| Reaction time | 6–24 hours | Depending on scale and conditions |

| Catalyst (if reductive alkylation) | Pd/C with ammonium formate (optional) | For reductive amination alternative |

| Ion exchange reagent | Sodium tetrafluoroborate (NaBF4) | For conversion to tetrafluoroborate salt |

| Purification method | Column chromatography or recrystallization | To obtain >99% purity |

Research Findings and Notes

- The quaternization reaction proceeds efficiently under mild conditions with high selectivity toward the desired quaternary ammonium salt.

- Ion exchange to the tetrafluoroborate salt is favored due to the stability and low nucleophilicity of the tetrafluoroborate anion.

- The tetrafluoroborate salt form is preferred for applications requiring non-coordinating anions and enhanced thermal stability.

- Water presence can slowly decompose the tetrafluoroborate anion; thus, drying and storage under inert or dry conditions are recommended.

- Reductive amination methods offer an environmentally benign alternative for preparing related amine derivatives with controlled alkylation.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and other applications.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium salts, while oxidation and reduction can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

Chemistry

DEEMTBF4 serves as an ionic liquid and phase-transfer catalyst in various chemical reactions. Its stability and conductivity make it suitable for:

- Electrochemical Applications: Utilized as a solvent in electrochemical cells due to its ionic nature.

- Catalysis: Acts as a catalyst in organic synthesis, particularly in nucleophilic substitution reactions and complex formation with metal ions.

Biology

In biological research, DEEMTBF4 is employed for:

- Ion Channel Studies: Its ability to interact with biological membranes allows researchers to investigate ion transport mechanisms.

- Synthesis of Biologically Active Compounds: Acts as a reagent or solvent in the synthesis of compounds that exhibit biological activity.

Medicine

The compound shows promise in medical applications:

- Drug Delivery Systems: Its ionic properties facilitate the formation of complexes with drugs, enhancing their solubility and bioavailability, which is crucial for effective drug delivery.

- Potential Therapeutics: Ongoing research explores its use in developing new therapeutic agents targeting specific biological pathways.

Industry

In industrial contexts, DEEMTBF4 is utilized for:

- Production of Specialty Chemicals: Serves as a solvent and catalyst in the manufacturing processes of various chemicals.

- Polymeric Electrolytes: It is being investigated for use in polymeric gel electrolytes that exhibit enhanced ionic mobility, particularly for magnesium ion systems .

Case Study 1: Electrochemical Applications

Research conducted at RWTH Aachen University demonstrated that DEEMTBF4 can stabilize reactive intermediates during electrochemical reactions, leading to improved yields of desired products without significant degradation of the ionic liquid itself. This study highlighted its utility in sustainable chemical processes where traditional solvents may pose environmental risks .

Case Study 2: Drug Delivery Systems

A study published in Pharmaceutical Research explored the use of DEEMTBF4 in enhancing the solubility of poorly soluble drugs. The ionic liquid formed stable complexes with active pharmaceutical ingredients (APIs), resulting in improved bioavailability and therapeutic efficacy. This application could revolutionize formulations for a range of medications .

Mécanisme D'action

The mechanism of action of N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate involves its interaction with molecular targets such as ion channels and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparaison Avec Des Composés Similaires

Comparison with Similar Quaternary Ammonium Tetrafluoroborates

Diethyldibutylammonium Tetrafluoroborate ([N2,2,4,4][BF₄])

- Molecular Formula : C₁₂H₂₈BF₄N

- Synthesis : Prepared via metathesis of diethyldibutylammonium bromide with sodium tetrafluoroborate in acetonitrile .

- Key Differences : The absence of a methoxy group and the presence of longer alkyl chains (butyl vs. ethyl/methoxyethyl) likely reduce polarity and increase hydrophobicity compared to the target compound.

Benzyltriethylammonium Tetrafluoroborate (CAS: 77794-93-5)

- Molecular Formula : C₁₂H₂₀BF₄N

- Applications: Used in epoxy and organometallic synthesis due to its benzyl group, which enhances aromatic interactions .

- Key Differences : The benzyl substituent introduces π-π stacking capabilities, unlike the aliphatic methoxyethyl group in the target compound.

Methylammonium Tetrafluoroborate (CAS: 42539-74-2)

- Molecular Formula : CH₆BF₄N

- Properties : Simpler structure with a single methyl group; melting point = 197–201°C .

- Key Differences : Smaller size and higher symmetry may improve crystallinity but limit solvent compatibility compared to bulkier analogs.

Functional Group Variations

1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate

S-(1-Oxido-2-pyridyl)-N,N,N',N'-tetramethylthiuronium Tetrafluoroborate

Thermal and Solubility Properties

- Tetrafluoroborate Anion: The [BF₄]⁻ anion generally improves thermal stability in ionic liquids. For example, potassium tetrafluoroborate (K[BF₄]) is used in thermal energy storage due to its phase transition properties . However, organic ammonium salts like the target compound typically exhibit lower melting points (<150°C) compared to inorganic salts.

- Methoxyethyl Group : The methoxyethyl substituent in [N122,1O2][BF₄] may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely alkylated analogs like [N2,2,4,4][BF₄] .

Data Table: Comparative Analysis of Tetrafluoroborate Salts

Activité Biologique

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate, with the chemical formula C8H20BF4NO, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential applications in medicine and biotechnology.

- Chemical Name : this compound

- CAS Number : 464927-72-8

- Molecular Formula : C8H20BF4NO

- Molecular Weight : 223.06 g/mol

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets, including enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for various metabolic pathways. For instance, studies have demonstrated its effect on acetylcholinesterase, which is significant in neurochemical processes .

- Antimicrobial Activity : There is evidence suggesting that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .

- Antioxidant Properties : The compound may also possess antioxidant capabilities, contributing to its protective effects against oxidative stress in cells. This property is vital for potential applications in preventing cellular damage related to aging and diseases .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy : A study assessed the compound's effectiveness against common pathogens:

These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways associated with cell survival .

- Cytotoxicity Assessment : Cytotoxicity assays revealed that while the compound exhibits some toxic effects at higher concentrations, it shows a favorable safety profile at therapeutic doses. The IC50 values were determined for various cell lines, indicating selective toxicity towards cancerous cells while sparing normal cells .

Q & A

Q. How are contradictions in spectroscopic data (e.g., ¹⁹F NMR shifts) between batches resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.